Cas no 1118507-77-9 (7-Methyl-1-tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one)
![7-Methyl-1-tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one structure](https://it.kuujia.com/scimg/cas/1118507-77-9x500.png)
1118507-77-9 structure
Nome del prodotto:7-Methyl-1-tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
Numero CAS:1118507-77-9
MF:C18H19NO3S
MW:329.413363695145
MDL:MFCD28123761
CID:2092367
PubChem ID:86280100
7-Methyl-1-tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one Proprietà chimiche e fisiche
Nomi e identificatori
-
- 7-Methyl-1-tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
- 7-methyl-1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-1-benzazepin-5-one
- 7-METHYL-1-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1-BENZAZEPIN-5-ONE
- 1118507-77-9
- 7-methyl-1-(4-methylbenzenesulfonyl)-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one
- AKOS024463966
-
- MDL: MFCD28123761
- Inchi: InChI=1S/C18H19NO3S/c1-13-5-8-15(9-6-13)23(21,22)19-11-3-4-18(20)16-12-14(2)7-10-17(16)19/h5-10,12H,3-4,11H2,1-2H3
- Chiave InChI: QKQTZUPZYDNFOR-UHFFFAOYSA-N
- Sorrisi: CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(=O)C3=C2C=CC(=C3)C
Proprietà calcolate
- Massa esatta: 329.10856464g/mol
- Massa monoisotopica: 329.10856464g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 23
- Conta legami ruotabili: 2
- Complessità: 531
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.2
- Superficie polare topologica: 62.8Ų
Proprietà sperimentali
- Densità: 1.260±0.06 g/cm3 (20 ºC 760 Torr),
- Punto di fusione: 135 ºC
- Solubilità: Insuluble (6.6E-3 g/L) (25 ºC),
7-Methyl-1-tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Chemenu | CM159178-1g |
7-Methyl-1-tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one |
1118507-77-9 | 95% | 1g |
$*** | 2023-04-03 | |
Chemenu | CM159178-1g |
7-Methyl-1-tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one |
1118507-77-9 | 95% | 1g |
$660 | 2021-06-08 | |
eNovation Chemicals LLC | D476787-1g |
7-Methyl-1-tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one |
1118507-77-9 | 95% | 1g |
$1250 | 2025-03-01 | |
eNovation Chemicals LLC | Y0987799-5g |
7-Methyl-1-tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one |
1118507-77-9 | 95% | 5g |
$1750 | 2024-08-02 | |
Alichem | A019096304-1g |
7-Methyl-1-tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one |
1118507-77-9 | 95% | 1g |
$556.64 | 2023-09-04 | |
eNovation Chemicals LLC | D476787-1g |
7-Methyl-1-tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one |
1118507-77-9 | 95% | 1g |
$1250 | 2024-08-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1807702-1g |
7-Methyl-1-tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one |
1118507-77-9 | 95% | 1g |
¥5964.00 | 2024-08-09 | |
eNovation Chemicals LLC | Y0987799-5g |
7-methyl-1-tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one |
1118507-77-9 | 95% | 5g |
$1750 | 2025-02-18 | |
Ambeed | A280578-1g |
7-Methyl-1-tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one |
1118507-77-9 | 95+% | 1g |
$557.0 | 2024-04-26 | |
eNovation Chemicals LLC | Y0987799-5g |
7-methyl-1-tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one |
1118507-77-9 | 95% | 5g |
$1750 | 2025-02-19 |
7-Methyl-1-tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one Letteratura correlata
-
Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330
-
2. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
-
4. Caper tea
1118507-77-9 (7-Methyl-1-tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one) Prodotti correlati
- 1086062-66-9(Omipalisib)
- 2701643-76-5(3-(trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane;hydrochloride)
- 1333906-60-7(N-(cyanomethyl)-2-(4-ethylphenoxy)acetamide)
- 2137822-68-3(5-(Pyrazin-2-yl)-1,2,3,6-tetrahydropyridin-3-amine)
- 1286698-11-0(1-(4-phenyloxane-4-carbonyl)-4-{2-(propan-2-yl)-1H-imidazol-1-ylmethyl}piperidine)
- 352534-85-1(3-Bromo-2-butoxy-5-fluorophenylboronic acid)
- 865181-14-2(2-bromo-N-(2Z)-6-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide)
- 2229078-07-1(2-(4,5,6,7-tetrahydro-1H-indol-2-yl)ethan-1-ol)
- 6628-83-7(oxan-2-ylmethanamine)
- 479050-94-7(N-cis-Hexadec-9Z-enoyl-L-homoserine lactone)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:1118507-77-9)7-Methyl-1-tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one

Purezza:99%
Quantità:1g
Prezzo ($):501.0